molecular formula C11H15NO2S B2722570 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide CAS No. 1795483-24-7

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide

Cat. No.: B2722570
CAS No.: 1795483-24-7
M. Wt: 225.31
InChI Key: KOEWVXVKMUICAZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone (CH₂=CHCH₂CH₂CONH-) attached to a 2-hydroxy-2-(thiophen-2-yl)ethyl group. The hydroxyl and thiophen-2-yl substituents are positioned on the second carbon of the ethyl chain, conferring unique stereoelectronic properties. For example, racemic 2-methylpent-4-enoic acid derivatives have been synthesized by reacting acid chlorides with hydroxy-containing amines in dry dioxane . The thiophene moiety, a sulfur-containing heterocycle, may enhance metabolic stability or modulate binding interactions compared to phenyl analogs .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-3-6-11(14)12-8-9(13)10-5-4-7-15-10/h2,4-5,7,9,13H,1,3,6,8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWVXVKMUICAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide typically involves the condensation of thiophene derivatives with appropriate amides. One common method is the reaction of 2-thiophenemethanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide and Related Compounds

Compound Name Key Structural Features Pharmacological Activity Synthesis Method References
This compound Pent-4-enamide, thiophen-2-yl, hydroxyl group Not reported Likely acid chloride-amine coupling
Beta-hydroxythiofentanyl Piperidine ring, phenyl, propionamide μ-Opioid receptor agonist, controlled substance Amide formation with piperidine intermediates
(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide Thioamide, dichlorophenyl, enol group Antimicrobial (inferred) Thioamide synthesis via coupling
N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide Glucopyranosyl, thiophene, carboxamide Glycosidase inhibition (potential) Multi-step glycosylation
Key Differences and Implications
  • Backbone and Functional Groups :

    • The target compound’s pent-4-enamide chain contrasts with Beta-hydroxythiofentanyl’s piperidine-propionamide structure, likely reducing opioid receptor affinity due to the absence of the piperidine pharmacophore .
    • The thiophene ring in the target compound may improve metabolic stability compared to phenyl groups in fentanyl analogs, as sulfur’s electronegativity alters π-π interactions .
  • Synthesis Pathways :

    • While the target compound’s synthesis is inferred from methods involving acid chlorides and amines , Beta-hydroxythiofentanyl requires piperidine functionalization, increasing synthetic complexity .
  • Pharmacological Profiles: Beta-hydroxythiofentanyl exhibits potent opioid activity, leading to its classification as a controlled substance .
Computational and Analytical Insights
  • Thermochemical and DFT Studies :
    Density functional theory (DFT) methods, such as those combining exact exchange and gradient corrections (e.g., B3LYP), have been critical in predicting the thermochemical properties of similar compounds . These methods could elucidate the target compound’s stability and reactivity but remain unexplored in the provided evidence.

  • Crystallographic Characterization: Crystallography tools like SHELX are widely used for small-molecule structural determination .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2SC_{11}H_{15}NO_2S. Its structure features a thiophene ring, which is known for its role in various biological activities, alongside hydroxyl and amide functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with thiophene moieties often possess the ability to inhibit the growth of bacteria and fungi. The specific mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes in metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties . According to findings, this compound may act as a histone deacetylase (HDAC) inhibitor, which can lead to the induction of apoptosis in cancer cells. The inhibition of HDACs is a promising strategy in cancer therapy as it can reactivate silenced tumor suppressor genes and alter the expression of genes involved in cell cycle regulation and apoptosis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, enhancing binding affinity.
  • Modulation of Signaling Pathways : By inhibiting HDACs or other enzymes, the compound can influence signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against a panel of bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
  • Anticancer Activity Assessment : In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values were comparable to established HDAC inhibitors, highlighting its potential as a therapeutic candidate .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound induces acetylation of histones, leading to altered gene expression profiles associated with apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotable Features
Thiophene-2-carboxamideStructureAntimicrobialSimilar thiophene ring
3-(4-substituted phenyl)-N-hydroxypropenamidesStructureHDAC inhibitionStronger HDAC inhibitory activity
5-substituted thiophene derivativesStructureVaries widelyDiverse applications in drug design

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